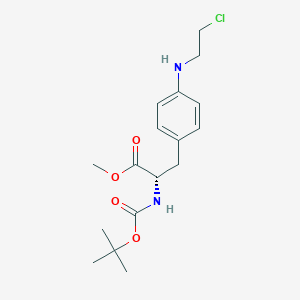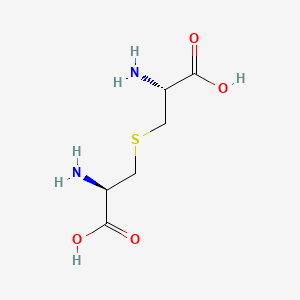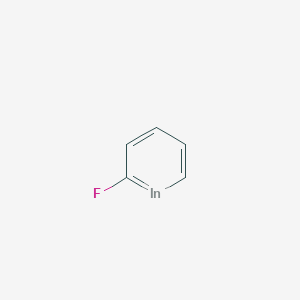
L-Pyroglutamic Acid-13C5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Pyroglutamic Acid-13C5 is an isotope labelled analog of L-Pyroglutamic Acid . It is used as an impurity standard in the synthesis of L-pyroglutamic acid, which is an active pharmaceutical ingredient (API) for the treatment of various diseases . It is also used for research and development purposes .
Synthesis Analysis
A series of novel L-pyroglutamic acid analogues have been synthesized from L-hydroxyproline . The effect of different substituents on the triazole ring at the ortho-, meta - and para-positions of the benzene ring was evaluated for the inhibition of zoospore release activity against Phytophthora infestans .Molecular Structure Analysis
The chemical formula of L-Pyroglutamic Acid-13C5 is 13C5H7NO3 . The molecular weight is 134.08 g/mol .Chemical Reactions Analysis
L-Pyroglutamic acid can be formed by heating glutamic acid at 180 °C, which results in the loss of a molecule of water . In living cells, it is derived from glutathione through the action of an enzyme, γ-glutamyl cyclotransferase .Physical And Chemical Properties Analysis
L-Pyroglutamic Acid-13C5 is soluble in water, ethanol, acetone, and acetic acid . It does not dissolve in ether or ethyl acetate . The melting point is 162-163 °C .Applications De Recherche Scientifique
Antifungal Agents in Agriculture
Field
Application
L-Pyroglutamic Acid-13C5 derivatives have been used as potent antifungal agents .
Methods
A series of novel L-pyroglutamate containing 1,2,3-triazole ring substructures was synthesized and characterized . The effect of different substituents on the triazole ring at the ortho-, meta- and para-positions of the benzene ring was evaluated for the inhibition of zoospore release activity against Phytophthora infestans .
Results
Compounds with a phenyl or benzyl group on the triazole ring at the meta-position of the benzene ring showed potent antifungal activity . Some of the L-pyroglutamic acid derivatives possessed antifungal activity against Phytophthora infestans .
Fungicide Candidates
Field
Application
Synthetic L-pyroglutamic acid analogs have been proved to be novel fungicide candidates to fight F. solani and G. candidum .
Methods
The synthetic L-pyroglutamic acid analogs were designed, synthesized, and their bioactivity was evaluated .
Results
The synthetic L-pyroglutamic acid analogs have been proved to be novel fungicide candidates to fight F. solani and G. candidum .
Increasing Crop Yield
Field
Application
The application of pyroglutamic acid and its derivatives is capable of increasing lettuce yield .
Methods
The application methods are not specified in the sources .
Results
The application of pyroglutamic acid and its derivatives increased lettuce yield .
Protection Against Diseases in Wheat
Field
Application
Pyroglutamic acid and its derivatives confer protection to bread wheat against Zymoseptoria tritici .
Results
The application of pyroglutamic acid and its derivatives conferred protection to bread wheat against Zymoseptoria tritici .
DNA Synthesis Stimulation
Field
Application
Pyroglutamic acid and its derivatives stimulate DNA synthesis in rat primary hepatocytes .
Results
The application of pyroglutamic acid and its derivatives stimulated DNA synthesis in rat primary hepatocytes .
Anti-HIV-1 and Anti-HCV Activity
Field
Application
Pyroglutamic acid and its derivatives show anti-HIV-1 and anti-HCV activity .
Results
The application of pyroglutamic acid and its derivatives showed anti-HIV-1 and anti-HCV activity .
Safety And Hazards
Orientations Futures
L-Pyroglutamic acid has been identified as a potential diagnostic biomarker for systemic lupus erythematosus . It has also been suggested that L-Pyroglutamic acid and its derivatives could increase lettuce yield, confer protection to bread wheat against Zymoseptoria tritici, affect the biosynthesis of trichothecenes and phenylpropanoids, stimulate DNA synthesis in rat primary hepatocytes, show anti-HIV-1 and anti-HCV activity, exhibit antioxidant activity and anti-inflammatory activity, show selective Gram-negative antibacterial activity and antiplatelet activity, and act as a new farnesyl transferase inhibitor .
Propriétés
Numéro CAS |
55443-56-6 |
|---|---|
Nom du produit |
L-Pyroglutamic Acid-13C5 |
Formule moléculaire |
¹³C₅H₇NO₃ |
Poids moléculaire |
134.08 |
Synonymes |
(-)-2-Pyrrolidone-5-carboxylic Acid-13C5; (-)-Pyroglutamic Acid-13C5; (2S)-5-Oxopyrrolidine-2-carboxylic Acid-13C5; (5S)-2-Oxopyrrolidine-5-carboxylic Acid-13C5; (S)-(-)-2-Pyrrolidone-5-carboxylic Acid-13C5; (S)-(-)-γ-Butyrolactam-γ-carboxylic Acid-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





